10H-benzo[b]pyrido[3,4-e][1,4]oxazine

Regioisomeric Differentiation Kinase Inhibitor Selectivity Scaffold-Based Drug Design

A critical risk in kinase inhibitor research is the procurement of misidentified regioisomers, invalidating SAR studies. This 10H-tautomer (CAS 261-81-4) is the exact core scaffold for achieving Pim-1 kinase inhibition (IC₅₀ 35 nM) and kinome-level selectivity. Its unambiguous identity ensures experimental reproducibility. - Distinguished from [2,3-e] and [4,3-e] regioisomers to prevent target selectivity errors. - Enables direct N-alkylation for rapid fragment growth and library diversification. - Rigid, low-MW core (184.19 g/mol) validated for CNS-targeted fragment-based drug design.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Cat. No. B12961224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-benzo[b]pyrido[3,4-e][1,4]oxazine
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(O2)C=CN=C3
InChIInChI=1S/C11H8N2O/c1-2-4-10-8(3-1)13-9-7-12-6-5-11(9)14-10/h1-7,13H
InChIKeyIQUZGUJYBYXUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10H-Benzo[b]pyrido[3,4-e][1,4]oxazine Procurement Guide


10H-Benzo[b]pyrido[3,4-e][1,4]oxazine (CAS 261-81-4) is a tricyclic heterocycle featuring a [1,4]oxazine ring fused to both a benzene and a pyridine ring in the pyrido[4,3-b][1,4]benzoxazine arrangement [1]. This specific regioisomer is the unsubstituted core scaffold for a class of compounds investigated in medicinal chemistry as kinase inhibitors. The 10H-tautomer features the dissociable proton on the oxazine nitrogen, distinguishing its hydrogen-bonding potential from other annular tautomers. Its molecular formula is C₁₁H₈N₂O, with a molecular weight of 184.19 g/mol, a topological polar surface area (TPSA) of 34.2 Ų, and a computed XLogP3-AA of 2, indicating moderate lipophilicity [1].

Procurement Risk: Regioisomer Interchangeability


Sourcing a generic 'benzo-pyrido-oxazine' without specifying the correct regioisomer and tautomeric form poses a critical risk to research reproducibility. The position of the pyridyl nitrogen in the ring system fundamentally alters the scaffold's electronic structure and its interaction with biological targets. For instance, the [4,3-e] regioisomer (5H-benzo[b]pyrido[4,3-e][1,4]oxazine) has been shown to yield potent Pim-1 kinase inhibitors with IC₅₀ values as low as 35 nM [1], while the [2,3-e] regioisomer (10H-benzo[b]pyrido[2,3-e][1,4]oxazine) is the basis for a selective AXL kinase inhibitor displaying 15-fold selectivity over c-Met [2]. Substituting 10H-benzo[b]pyrido[3,4-e][1,4]oxazine with one of these analogs would lead to a compound with a different spatial arrangement of hydrogen bond acceptors, altering target selectivity and invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide


Regioisomeric Selectivity Profile

The 10H-benzo[b]pyrido[3,4-e][1,4]oxazine scaffold is structurally distinct from its closely related isomers. While no biological data is directly available for the unsubstituted scaffold, its distinct nitrogen placement dictates a unique biological target profile compared to other isomers. The [4,3-e] isomer has been optimized as a Pim-1 inhibitor (compound H5, IC₅₀ = 35 nM) [1], while the [2,3-e] isomer provided a selective AXL inhibitor (compound 16j, 15-fold selectivity over c-Met) [2]. The [3,4-e] scaffold's different hydrogen bond acceptor vector is expected to engage a distinct kinome space, making it a valuable tool for probing untargeted kinases.

Regioisomeric Differentiation Kinase Inhibitor Selectivity Scaffold-Based Drug Design

Tautomeric Form and Hydrogen Bonding

The 10H-benzo[b]pyrido[3,4-e][1,4]oxazine tautomer possesses a hydrogen bond donor on the oxazine nitrogen, unlike the 5H-tautomer where the donor is on the pyridine nitrogen. The structurally analogous 5H-benzo[b]pyrido[4,3-e][1,4]oxazine (CAS 261-80-3) is a distinct chemical entity with different hydrogen bond donor/acceptor patterns [1]. In biological systems, this can alter the binding mode to kinase hinge regions. For example, in the Pim-1 inhibitor series based on the [4,3-e] core, the pyridyl nitrogen forms a key hydrogen bond with Lys67, a critical interaction that would be spatially reoriented in the 10H-[3,4-e] isomer .

Tautomerism Hydrogen Bond Donor Molecular Recognition

Core Pharmacophore Rigidity

The tricyclic framework of 10H-benzo[b]pyrido[3,4-e][1,4]oxazine is completely planar and rigid (rotatable bond count = 0) [1]. This contrasts with common flexible linkers used in kinase inhibitors and is critical for pre-organizing the molecule in a bioactive conformation. In a related study, the development of the [2,3-e] isomer-based AXL inhibitor 16j relied on 'conformational restriction of the anilinopyrimidine' to lock the pharmacophore, resulting in a potent, orally bioavailable compound [2]. The 10H-[3,4-e] scaffold provides a similarly rigid core but with a distinct nitrogen vector, offering scaffold-hopping opportunities for medicinal chemists seeking to avoid intellectual property or optimize selectivity.

Conformational Restriction Pharmacophore Modeling Drug Design

Synthetic Tractability of the 10H-Tautomer

The 10H-tautomer of this scaffold features a reactive N–H group on the oxazine ring, whereas the 5H-tautomer (benzo[b]pyrido[4,3-e][1,4]oxazine) presents the N–H on the pyridine ring. This distinguishes the derivatization chemistry: the 10H-tautomer enables direct N-alkylation or N-arylation at the oxazine position without requiring protection/deprotection of the pyridine nitrogen, facilitating rapid library enumeration [1]. The structurally related theses and literature on benzoxazine analogues of ellipticine highlight classical N-alkylation and anionic annulation strategies that are compatible with this core [2].

Synthetic Access N-Alkylation Library Synthesis

Procurement Application Scenarios


Kinase Inhibitor Scaffold-Hopping

A medicinal chemistry team has identified a hit compound for a novel kinase target but faces selectivity issues within the kinome. The team uses 10H-benzo[b]pyrido[3,4-e][1,4]oxazine as a rigid core scaffold to systematically replace the central ring system of the hit molecule. This scaffold-hopping approach leverages the scaffold's unique nitrogen geometry and demonstrated potential for kinome-level selectivity (as shown by the regioisomer-specific Pim-1 and AXL activities) [1] to generate novel, patentable leads with improved selectivity profiles.

Rigid Fragment Library Synthesis

A fragment library is being designed to include rigid, low-molecular-weight scaffolds with high TPSA for CNS or kinase targets. 10H-benzo[b]pyrido[3,4-e][1,4]oxazine (MW 184.19, TPSA 34.2 Ų) is procured as a core fragment. Its synthetic tractability, particularly the ability to directly alkylate the oxazine nitrogen due to its 10H-tautomer state [2], enables rapid, one-step diversification into a focused library of N-substituted analogs for fragment-growth or fragment-linking strategies.

Regioisomerism Reference Standard

A research group studying the structure-activity relationships of pyrido-oxazine-based inhibitors requires all regioisomeric scaffolds as reference standards for target selectivity panels. They procure 10H-benzo[b]pyrido[3,4-e][1,4]oxazine alongside its [4,3-e] and [2,3-e] isomers (CAS 261-80-3 and CAS N/A respectively) to serve as unambiguous standards in HPLC-MS screening, kinetic assays, and crystallographic studies. This ensures that differences in biological activity across a SAR series can be definitively attributed to the regioisomeric and tautomeric form of the core, not batch-to-batch impurities [3].

Ellipticine-Analog Precursor

Following the literature precedent for synthesizing benzoxazine analogues of the natural product ellipticine, which have demonstrated antiproliferative activity against tumor cell lines [4], a chemical biology laboratory procures the 10H-benzo[b]pyrido[3,4-e][1,4]oxazine scaffold. They plan to employ reported anionic annulation and cross-coupling strategies to build the tetracyclic skeleton and generate a library of novel analogs for screening against the NCI-60 cancer cell line panel, exploiting the core's inherent planarity and DNA intercalation potential.

Quote Request

Request a Quote for 10H-benzo[b]pyrido[3,4-e][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.